Product packaging for Ethoxy Deschloro Bendamustine(Cat. No.:)

Ethoxy Deschloro Bendamustine

Cat. No.: B1160762
M. Wt: 367.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethoxy Deschloro Bendamustine is a chemical impurity of the anticancer drug Bendamustine . With a molecular formula of C18H26ClN3O3 and a molecular weight of 367.87 g/mol, this compound is an important reference standard in pharmaceutical research . It is structurally characterized as 4-(5-((2-Chloroethyl)(2-ethoxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid . Researchers utilize this impurity in analytical studies to monitor the quality, stability, and degradation profiles of Bendamustine formulations. The study of such impurities is critical for ensuring the safety and efficacy of the parent drug, Bendamustine, which is a chemotherapeutic agent used to treat chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) . Bendamustine itself is a bifunctional agent with a unique mechanism of action that includes alkylating properties, leading to DNA cross-links that are more durable and difficult for cancer cells to repair compared to those caused by other alkylating agents . It can induce cell death through apoptotic and non-apoptotic pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₈H₂₆ClN₃O₃

Molecular Weight

367.87

Synonyms

4-(5-((2-Chloroethyl)(2-ethoxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

Origin of Product

United States

Future Research Directions and Translational Perspectives Pre Clinical Focus

Rational Design and Synthesis of Next-Generation Bendamustine (B91647) Analogues Incorporating Ethoxy Deschloro Structural Elements

The development of new anticancer agents often involves the strategic modification of existing pharmacophores to enhance efficacy, improve safety profiles, or overcome resistance mechanisms. The "ethoxy deschloro" structural motif, present as an impurity, offers a unique starting point for the rational design of new Bendamustine analogues.

Future research should focus on the deliberate synthesis of a library of compounds where the chloroethyl groups of Bendamustine are replaced or modified. Specifically, one of the reactive chloroethyl moieties is substituted with an ethoxy group. This modification fundamentally alters the molecule's alkylating potential. While Bendamustine is a bifunctional alkylating agent capable of forming DNA inter- and intra-strand cross-links, an analogue with a single chloroethyl group would likely act as a monofunctional alkylating agent. nih.govnih.gov This change could lead to a different spectrum of DNA damage and potentially a distinct mechanism of action, which may be effective against tumors resistant to traditional bifunctional alkylators. nih.gov

Synthetic strategies would involve modifying the side chain of the benzimidazole (B57391) core, a key feature of Bendamustine. theoncologynurse.com The synthesis could be designed to explore how variations in the alkyl chain length or the nature of the alkoxy group (e.g., methoxy, propoxy) in place of the ethoxy group might influence the compound's chemical reactivity and biological activity.

In-depth Investigation of the Potential Biological Activity of Ethoxy Deschloro Bendamustine as a Standalone Entity in Preclinical Models

To date, this compound has been primarily viewed through the lens of being a process-related impurity of Bendamustine. chemicalbook.comveeprho.com However, its potential as a pharmacologically active molecule in its own right remains largely unexplored. A crucial future direction is the comprehensive preclinical evaluation of its standalone biological activity.

Initial in vitro studies should be conducted across a diverse panel of cancer cell lines, including those relevant to Bendamustine's clinical applications like non-Hodgkin's lymphoma and chronic lymphocytic leukemia, as well as solid tumors. researchgate.net Cytotoxicity assays, such as the MTT assay, would provide initial data on its anti-proliferative effects. nih.gov Comparative studies against the parent Bendamustine compound would be essential to determine if the ethoxy deschloro analogue possesses a different potency or a unique spectrum of activity. For instance, studies on Bendamustine have demonstrated dose- and time-dependent cytotoxicity in CLL cells, providing a methodological basis for evaluating its analogue. nih.gov

Should in vitro activity be observed, subsequent investigations should focus on its mechanism of action. Studies could explore its effects on the cell cycle, induction of apoptosis, and the specific types of DNA lesions it produces. nih.gov Understanding these fundamental mechanisms is paramount before considering any further development.

Exploration of this compound as a Chemical Probe for Mechanistic Studies

Chemical probes are powerful tools for dissecting complex biological pathways. Given its structural relationship to Bendamustine, this compound could be developed into a valuable chemical probe to elucidate the parent drug's mechanism of action and resistance.

As a monofunctional alkylating agent, it could help differentiate the biological consequences of mono-alkylation versus the DNA cross-linking caused by bifunctional Bendamustine. By comparing the cellular responses to both compounds, researchers could gain deeper insights into the specific DNA repair pathways activated by different types of alkylation damage.

Furthermore, the ethoxy group provides a potential site for chemical modification without drastically altering the core structure. For instance, a fluorescent tag or a biotin (B1667282) handle could be appended to this position. The resulting tagged molecule could be used in a variety of preclinical experiments:

Cellular Uptake and Distribution: Visualizing the molecule's entry and localization within cancer cells.

Target Engagement: Identifying the specific cellular macromolecules (DNA, proteins) that the compound interacts with.

Mechanism of Resistance: Investigating whether alterations in drug efflux pumps or metabolic pathways affect the probe's accumulation in Bendamustine-resistant versus sensitive cells.

The development of such a probe would represent a significant advancement in understanding the pharmacology of this class of alkylating agents.

Development of Advanced in vitro and in vivo Models for Comprehensive Preclinical Evaluation

A thorough preclinical assessment of this compound or its next-generation analogues requires the use of sophisticated and clinically relevant models. Moving beyond traditional 2D cell cultures, the development and application of advanced models are essential.

In Vitro Models:

3D Spheroids and Organoids: These models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, offering a better prediction of a drug's efficacy.

Co-culture Systems: Incorporating immune cells (e.g., T-cells, macrophages) with tumor cells to study the potential immunomodulatory effects of the compound, an area of increasing interest for Bendamustine. nih.gov

Patient-Derived Cells: Using primary cells from patients with hematological malignancies to assess activity in a more personalized context.

In Vivo Models:

Xenograft Models: Implanting human cancer cell lines into immunodeficient mice is a standard approach. For example, the A-549 cell line has been used in xenograft models to test Bendamustine formulations. nih.gov

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, better retain the heterogeneity and genetic characteristics of the original human tumor, providing a more robust platform for efficacy testing.

Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, which would be invaluable for studying the interplay between the drug's cytotoxic and immunomodulatory effects.

The table below outlines a potential tiered approach for comprehensive preclinical evaluation using these advanced models.

Evaluation Stage Model Type Purpose Key Endpoints
Initial Screening 2D Cancer Cell Line PanelsAssess broad cytotoxicity and selectivity.IC50 values, dose-response curves.
Microenvironment Simulation 3D Spheroids/OrganoidsEvaluate efficacy in a more tissue-like context.Spheroid growth inhibition, cell viability within the structure.
Mechanistic Insight Co-culture systems with immune cellsInvestigate potential immunomodulatory effects.Cytokine release profiles, immune cell activation markers.
In Vivo Efficacy Cell Line-Derived XenograftsDetermine anti-tumor activity in a living system.Tumor growth inhibition, survival analysis.
Translational Relevance Patient-Derived Xenograft (PDX) ModelsValidate efficacy in a model that reflects human tumor diversity.Tumor regression, biomarker analysis.

Strategies for Mitigation of Impurity Formation in Pharmaceutical Manufacturing of Bendamustine

From a pharmaceutical quality and safety perspective, minimizing the formation of impurities like this compound during the manufacturing of Bendamustine hydrochloride is critical. googleapis.com The inherent instability of Bendamustine, particularly its reactive nitrogen mustard moiety, makes it susceptible to degradation and side reactions. semanticscholar.org

Future research and process development should focus on strategies to control and mitigate the formation of this and other related impurities. Key areas of investigation include:

Reaction Condition Optimization: The formation of impurities is often temperature-dependent. Patents related to Bendamustine synthesis suggest that conducting certain steps, such as hydrochloride salt formation, at room temperature or below can significantly reduce the level of undesired products. google.comgoogle.com

Control of Starting Materials and Reagents: The purity of all raw materials and solvents must be strictly controlled. For instance, the presence of ethanol (B145695) as a residual solvent could potentially be a source for the formation of the ethoxy impurity under certain conditions.

Hydrolysis Conditions: One key step in some Bendamustine syntheses is the hydrolysis of an ester precursor. Performing this hydrolysis under mild alkaline conditions (e.g., using lithium hydroxide) rather than harsh acidic conditions has been shown to reduce the formation of certain impurities. googleapis.comgoogle.com

Advanced Purification Techniques: Developing more efficient purification methods, such as advanced chromatographic techniques, can help in the effective removal of any impurities that are formed. High-performance liquid chromatography (HPLC) is the standard method for detecting and quantifying these impurities to ensure they are below regulatory limits (typically less than 0.1%). google.com

The table below summarizes key strategies for impurity mitigation.

Strategy Description Rationale
Temperature Control Executing critical reaction steps (e.g., salt formation) at or below ambient temperature.Reduces the rate of degradation and side reactions that lead to impurity formation.
pH Control Utilizing mild alkaline hydrolysis (e.g., LiOH) instead of strong acidic conditions for ester cleavage.Minimizes acid-catalyzed degradation of the Bendamustine molecule.
Solvent Purity Ensuring high purity of all solvents and reagents, with strict limits on potentially reactive contaminants like residual alcohols.Prevents unintended side reactions between the active molecule and solvent impurities.
In-Process Monitoring Employing techniques like HPLC to monitor the reaction progress and impurity profile in real-time.Allows for process adjustments to prevent impurity levels from exceeding thresholds.
Isolation of Intermediates Isolating key intermediates as stable salts (e.g., lithium salt) before proceeding to the final step.Purifying an intermediate can remove precursors to impurities, leading to a cleaner final product.

By focusing on these research and development areas, the scientific community can unlock the full potential of the this compound structure, whether as a template for new drugs, a tool for biological discovery, or a target for elimination in pharmaceutical manufacturing.

Q & A

How should researchers formulate a focused and feasible research question for studying Ethoxy Deschloro Bendamustine?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., pharmacokinetic interactions, molecular mechanisms). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine specificity. For example: "Does this compound alter the clearance rate of co-administered immunotherapies in murine lymphoma models compared to monotherapy?" Ensure feasibility by assessing data accessibility (e.g., prior studies on bendamustine-rituximab interactions ), laboratory resources, and ethical approvals .

Q. What experimental design principles are critical for in vitro studies of this compound’s cytotoxicity?

  • Methodological Answer :
  • Dose-Response Analysis : Use logarithmic dilution series to determine IC50 values, ensuring replicates (n ≥ 3) and controls (e.g., solvent-only).
  • Time-Course Experiments : Assess temporal effects (e.g., 24h, 48h, 72h) to differentiate acute vs. chronic toxicity.
  • Cell Line Selection : Justify choices (e.g., lymphoma vs. solid tumor lines) based on prior bendamustine studies .
    Document protocols rigorously to enable replication .

Q. How can researchers ensure statistical rigor when analyzing this compound’s therapeutic efficacy in preclinical models?

  • Methodological Answer :
  • Power Analysis : Calculate sample sizes using effect sizes from comparable studies (e.g., bendamustine monotherapy survival rates ).
  • Blinding : Implement double-blinding in treatment administration and outcome assessment.
  • Data Normalization : Use Z-score or log2 transformation for skewed distributions.
    Report p-values with confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacokinetic variability be resolved?

  • Methodological Answer :
  • Source Analysis : Compare study cohorts (e.g., species, metabolic profiles) and dosing regimens (e.g., intermittent vs. continuous). For example, bendamustine clearance discrepancies may arise from differences in liver enzyme activity across models .
  • Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., albumin binding, renal excretion rates).
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) tools to simulate human vs. rodent metabolism .

Q. What advanced methodologies can elucidate this compound’s mechanism of action in drug-resistant cancers?

  • Methodological Answer :
  • Omics Integration : Combine RNA-seq (transcriptomic changes) with proteomic profiling (e.g., phospho-kinase arrays) to identify resistance pathways.
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets.
  • Single-Cell Analysis : Use scRNA-seq to dissect tumor heterogeneity and clonal responses post-treatment .

Q. How can researchers optimize combinatorial therapy protocols involving this compound to mitigate manufacturing failures in CAR-T cell production?

  • Methodological Answer :
  • Risk Stratification : Classify patients by bendamustine exposure history (e.g., cycles ≥3, washout periods <3 months) to predict CAR-T viability .
  • Lymphocyte Subset Monitoring : Track CD4/CD8 ratios and platelet counts pre-apheresis; thresholds <1/3 correlate with manufacturing failure .
  • Alternative Conditioning : Test non-bendamustine regimens (e.g., fludarabine/cyclophosphamide) in high-risk cohorts .

Data Presentation & Validation

Q. What standards should govern the presentation of this compound’s in vivo toxicity data?

  • Methodological Answer :
  • Dose-Limiting Toxicity (DLT) Criteria : Adopt CTCAE v5.0 guidelines for grading organ-specific adverse events.
  • Survival Curves : Use Kaplan-Meier plots with log-rank tests; annotate censored data points.
  • Reproducibility : Share raw datasets (e.g., via Figshare) and detailed protocols (e.g., injection volumes, anesthesia methods) .

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy results for this compound?

  • Methodological Answer :
  • Tumor Microenvironment (TME) Replication : Use 3D organoid models or patient-derived xenografts (PDXs) to bridge gaps between cell lines and whole organisms.
  • Pharmacodynamic Biomarkers : Measure drug penetration (e.g., LC-MS tissue quantification) and target engagement (e.g., γH2AX foci for DNA damage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.